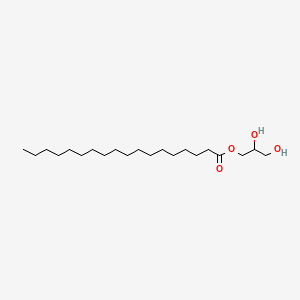
Racephedrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Racephedrine can be synthesized from alpha-bromophenyl ethyl ketone through a series of steps including methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . The reaction conditions are generally mild, and the raw materials are readily available .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of phenylpropanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Racephedrine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Used in the treatment of asthma and as a nasal decongestant.
Industry: Employed in the production of pharmaceuticals and as a reagent in chemical synthesis
作用机制
Racephedrine exerts its effects by acting as a releasing agent of norepinephrine and, to a lesser extent, dopamine . It binds to adrenergic receptors, leading to the activation of the sympathetic nervous system. This results in bronchodilation, increased heart rate, and elevated blood pressure .
相似化合物的比较
Ephedrine: The enantiopure form of racephedrine, more potent in releasing norepinephrine.
Pseudoephedrine: A stereoisomer of ephedrine, less potent but commonly used as a nasal decongestant.
Phenylpropanolamine: Similar in structure but primarily used as an appetite suppressant.
Uniqueness of this compound: this compound’s uniqueness lies in its racemic nature, providing a balanced pharmacological profile compared to its enantiopure counterparts. This makes it versatile in various therapeutic applications .
属性
CAS 编号 |
321-98-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1 |
InChI 键 |
KWGRBVOPPLSCSI-PSASIEDQSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NC |
手性 SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NC |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Racephedrine and how does it work?
A: this compound is a synthetic sympathomimetic amine that acts as a bronchodilator and decongestant. It is a racemic mixture of the two enantiomers, (-)-ephedrine and (+)-pseudoephedrine. This compound primarily exerts its effects by mimicking the actions of norepinephrine at adrenergic receptors. [] It stimulates the release of norepinephrine from sympathetic nerve terminals and directly activates both α- and β-adrenergic receptors. [] This stimulation leads to relaxation of bronchial smooth muscles, constriction of blood vessels in the nasal mucosa, and increased heart rate and contractility. []
Q2: What are the applications of this compound in medicine?
A: this compound has been historically used in over-the-counter (OTC) products for the relief of symptoms associated with asthma, colds, and allergies. [] It acts as a bronchodilator, helping to open up the airways in the lungs, and a decongestant, reducing nasal congestion. [] It has also been investigated for its potential slimming effects due to its ability to stimulate thermogenesis in brown adipose tissue. []
Q3: How does the structure of this compound relate to its activity?
A: The stereochemistry of ephedrine isomers plays a crucial role in their potency and selectivity towards adrenergic receptors. Studies have shown that (-)-ephedrine, one of the enantiomers present in racemic this compound, exhibits higher potency in stimulating brown adipocyte respiration compared to other stereoisomers like (+)-psi-ephedrine and (-)-psi-ephedrine. [] This highlights the importance of specific structural features in influencing the interaction with target receptors and ultimately, the biological activity.
Q4: What research has been conducted on the combined effects of this compound with other drugs?
A: Researchers have investigated the effects of combining this compound with other active ingredients, such as theophylline and phenobarbital, for the treatment of bronchial asthma. [, , ] These studies have examined the efficacy and potential benefits of combining these compounds. [, , ] Additionally, research has explored the in vitro histamine liberation from human leukocytes sensitized by grass pollen when treated with this compound and theophylline. [] These investigations contribute to a deeper understanding of potential drug interactions and therapeutic applications.
Q5: How does the Food and Drug Administration (FDA) regulate the labeling of this compound-containing products?
A: The FDA has implemented specific labeling requirements for OTC bronchodilator drug products containing this compound hydrochloride. [] These regulations include the addition of additional warnings, such as an "Asthma alert," and revisions to the indications, warnings, and directions for use. [] This highlights the FDA's role in ensuring the safe and appropriate use of OTC medications containing this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)







